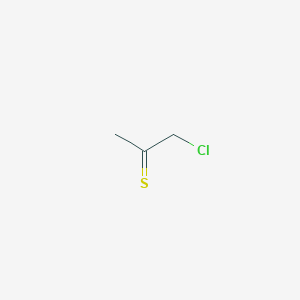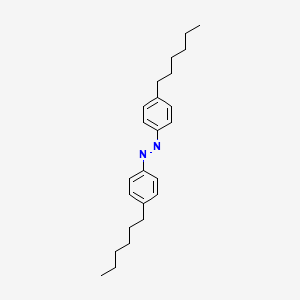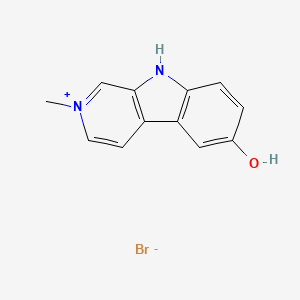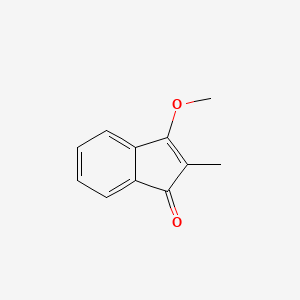![molecular formula C13H10OS B14275138 6-(4-Methylphenyl)thieno[2,3-c]furan CAS No. 138589-48-7](/img/structure/B14275138.png)
6-(4-Methylphenyl)thieno[2,3-c]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)thieno[2,3-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring The presence of a 4-methylphenyl group attached to the thiophene ring adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-c]furan can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are often applied to optimize the synthesis process. One-pot procedures involving catalytic multistep reactions are favored for their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)thieno[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]furan: Another furan-fused ring compound with similar structural features.
Thiophene derivatives: Compounds with a thiophene ring that exhibit various biological and chemical properties.
Furan derivatives: Compounds with a furan ring that are used in diverse applications, including medicinal chemistry and materials science
Uniqueness
6-(4-Methylphenyl)thieno[2,3-c]furan is unique due to its specific fused ring system and the presence of the 4-methylphenyl group.
Propiedades
Número CAS |
138589-48-7 |
|---|---|
Fórmula molecular |
C13H10OS |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)thieno[2,3-c]furan |
InChI |
InChI=1S/C13H10OS/c1-9-2-4-10(5-3-9)12-13-11(8-14-12)6-7-15-13/h2-8H,1H3 |
Clave InChI |
QYDKTBJCCDOPMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=CO2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

